

# N-Tetracosanoyl-D-sphingosine 1-benzoate: A Technical Guide to a Ceramide Analogue

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Tetracosanoyl-D-sphingosine 1-benzoate*

Cat. No.: B571269

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Disclaimer: This document provides a technical overview of **N-Tetracosanoyl-D-sphingosine 1-benzoate** as a representative long-chain ceramide analogue. It is important to note that specific biological activity data and detailed, peer-reviewed experimental protocols for this particular compound are limited in publicly available scientific literature. Therefore, this guide draws upon established knowledge of ceramide biology and the study of similar long-chain ceramide analogues to infer its potential properties and the methodologies for its investigation.

## Introduction to N-Tetracosanoyl-D-sphingosine 1-benzoate

**N-Tetracosanoyl-D-sphingosine 1-benzoate** is a synthetic ceramide analogue. Ceramides are a class of sphingolipids that play a central role as bioactive signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.<sup>[1]</sup> Structurally, **N-Tetracosanoyl-D-sphingosine 1-benzoate** features a D-sphingosine backbone, an N-linked tetracosanoic acid (a very-long-chain fatty acid), and a benzoate group at the 1-position of the sphingosine base. The presence of the long tetracosanoyl chain suggests it would mimic endogenous very-long-chain ceramides. The benzoate group is likely introduced to modify the molecule's polarity and potentially its metabolic stability or transport across cell membranes.

## Chemical Properties

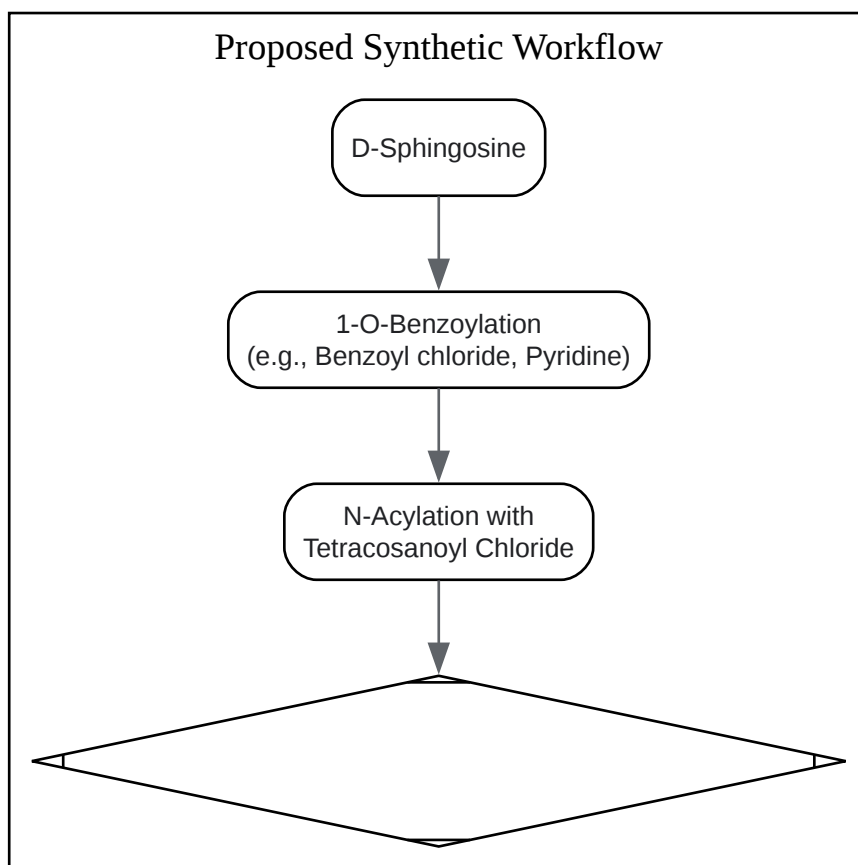
The basic chemical properties of **N-Tetracosanoyl-D-sphingosine 1-benzoate** are summarized in the table below.

Property	Value
Alternate Names	N-Lignoceroyl-D-sphingosine 1-benzoate[2]
CAS Number	123446-98-0[2]
Molecular Formula	C <sub>49</sub> H <sub>91</sub> NO <sub>4</sub> [2]
Molecular Weight	758.25 g/mol [2]

## Synthesis of Ceramide Analogues

While a specific synthesis protocol for **N-Tetracosanoyl-D-sphingosine 1-benzoate** is not detailed in the available literature, a general synthetic approach can be proposed based on established methods for creating ceramide analogues. A common strategy involves the acylation of a sphingosine or sphingosine derivative with a fatty acid or its activated form.

A plausible synthetic workflow for **N-Tetracosanoyl-D-sphingosine 1-benzoate** would likely start with D-sphingosine. The primary hydroxyl group at the 1-position would first be protected, for instance, by benzylation using benzoyl chloride in the presence of a base. This would be followed by the N-acylation of the amino group with tetracosanoyl chloride (lignoceroyl chloride) to form the amide bond. The final step would be the deprotection of any other protecting groups used during the synthesis.



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Caption: Proposed synthesis of **N-Tetracosanoyl-D-sphingosine 1-benzoate**.

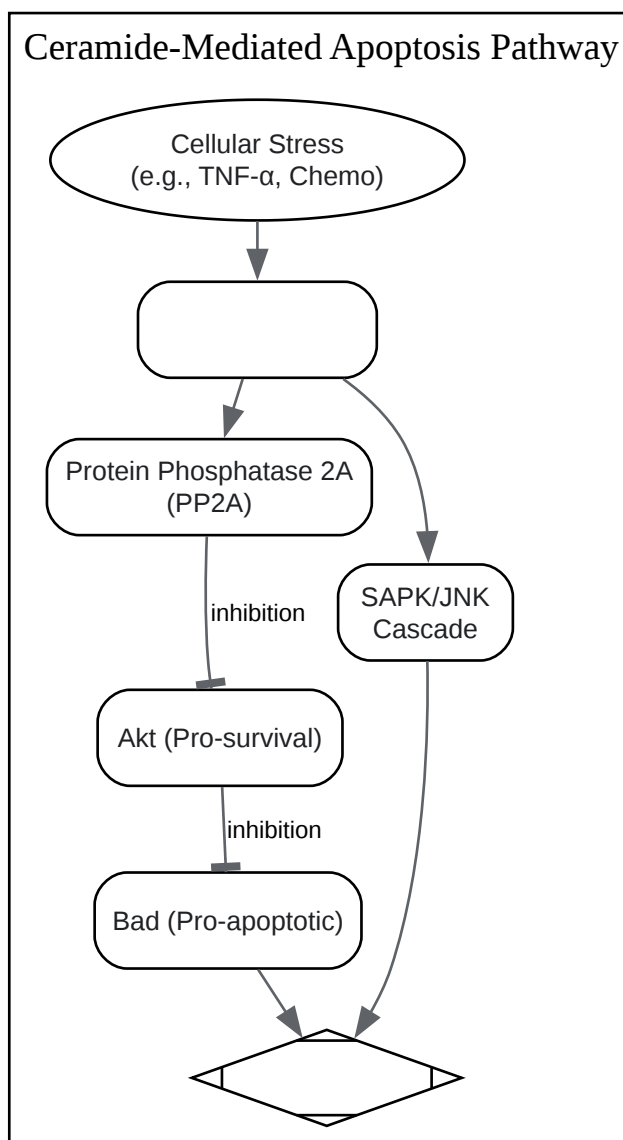
## Core Biological Functions and Signaling Pathways of Ceramides

As a ceramide analogue, **N-Tetracosanoyl-D-sphingosine 1-benzoate** is expected to influence the same signaling pathways as endogenous ceramides. Ceramide acts as a central hub in cellular stress responses, often leading to pro-apoptotic or anti-proliferative outcomes.[3]

### Ceramide-Mediated Apoptosis

One of the most well-documented roles of ceramide is the induction of apoptosis. Elevated intracellular ceramide levels can be triggered by various stimuli, including cytokines like TNF- $\alpha$  and chemotherapeutic agents.[4] Ceramide can activate several downstream effectors to initiate programmed cell death. This includes the activation of protein phosphatases (like PP1

and PP2a) which can dephosphorylate and thereby regulate the activity of key proteins in cell survival and death pathways, such as Bcl-2 family members.[1] Ceramide can also lead to the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade.

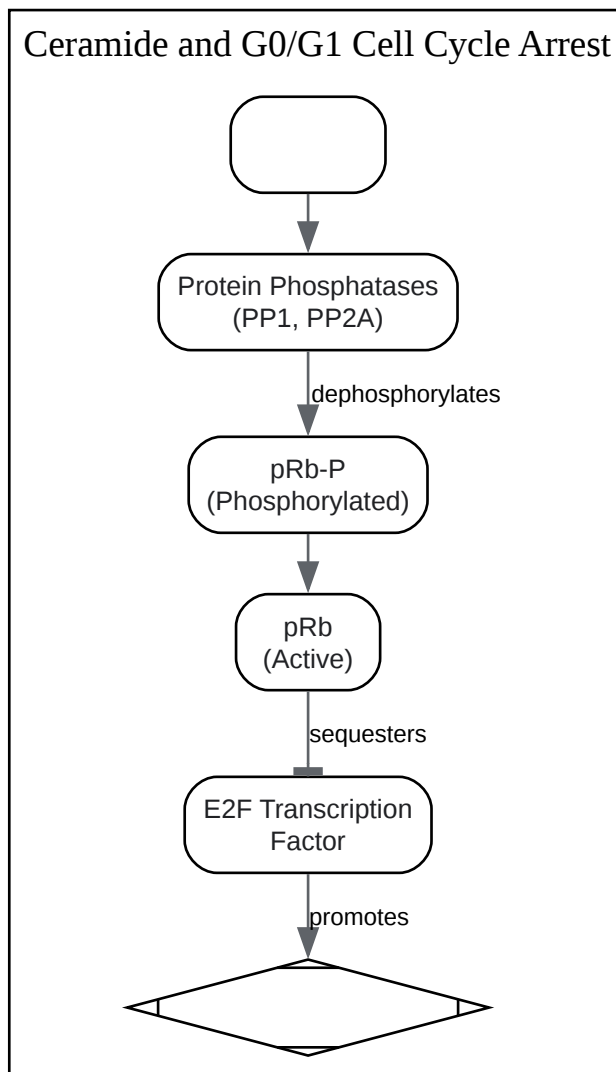


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Caption: Simplified overview of ceramide's role in apoptosis.

## Cell Cycle Arrest

Ceramides can also induce cell cycle arrest, typically at the G0/G1 phase.[5] This is often mediated through the dephosphorylation of the retinoblastoma protein (pRb).[4] By activating protein phosphatases, ceramide can lead to the removal of inhibitory phosphates from pRb, allowing it to bind to and sequester the E2F transcription factors, which are necessary for the expression of genes required for S-phase entry.



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Caption: Ceramide's role in inducing G0/G1 cell cycle arrest via pRb.

## Experimental Protocols for Studying Ceramide Analogues

To investigate the biological effects of a ceramide analogue like **N-Tetracosanoyl-D-sphingosine 1-benzoate**, a series of in vitro experiments are typically employed. The following protocols are standard in the field for assessing the activity of such compounds.

## Cell Proliferation Assay (MTT Assay)

This assay is used to assess the impact of the ceramide analogue on cell viability and proliferation.

Protocol:

- Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[\[5\]](#)[\[6\]](#)
- Treatment: Prepare a stock solution of **N-Tetracosanoyl-D-sphingosine 1-benzoate** in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the ceramide analogue or a vehicle control (DMSO).[\[5\]](#)
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[\[5\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[\[5\]](#)
- Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[\[5\]](#)
- Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[\[5\]](#)

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

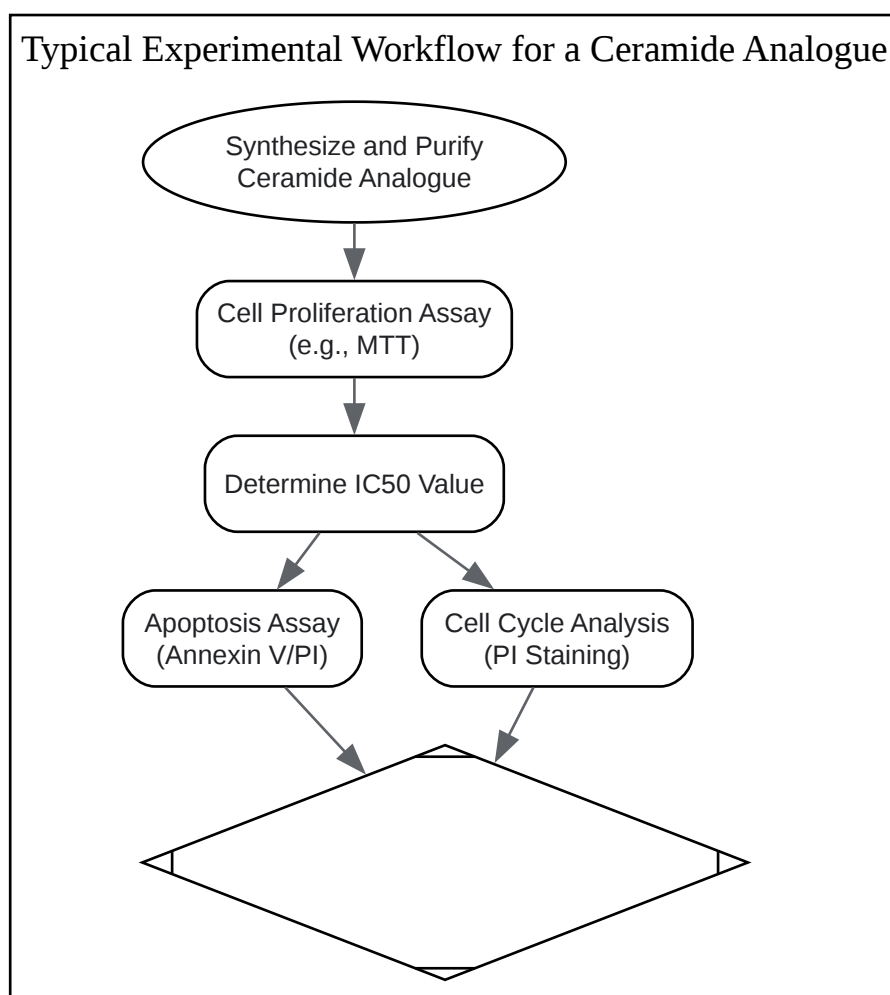
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

- **Cell Treatment:** Seed cells in 6-well plates and treat with the ceramide analogue or vehicle control for a predetermined time (e.g., 24 hours).
- **Cell Harvesting:** Collect both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry.
  - Annexin V-negative/PI-negative: Live cells
  - Annexin V-positive/PI-negative: Early apoptotic cells
  - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

## General Experimental Workflow

The investigation of a novel ceramide analogue typically follows a logical progression from initial screening to more detailed mechanistic studies.



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Caption: A standard workflow for characterizing a ceramide analogue.

## Conclusion

**N-Tetracosanoyl-D-sphingosine 1-benzoate**, as a member of the long-chain ceramide analogue family, holds potential as a research tool to probe the complex roles of ceramides in cellular signaling. Based on the extensive research into ceramides, it is plausible that this analogue could induce apoptosis and cell cycle arrest in various cell types, particularly cancer cells. The experimental protocols outlined in this guide provide a standard framework for researchers to systematically investigate its biological activities. Further studies are required to elucidate the specific effects of the 1-benzoate modification and the tetracosanoyl chain on its potency, metabolic stability, and mechanism of action.

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## References

- 1. scbt.com [scbt.com]
- 2. Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.cn [glpbio.cn]
- 4. Lysophosphatidic Acid and Sphingosine-1-Phosphate: A Concise Review of Biological Function and Applications for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of an <sup>18</sup>F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of sphingosine 1-phosphate receptor agonist in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Tetracosanoyl-D-sphingosine 1-benzoate: A Technical Guide to a Ceramide Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571269#n-tetracosanoyl-d-sphingosine-1-benzoate-as-a-ceramide-analogue]

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